molecular formula C25H30ClN3O2 B5865040 (Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride

(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride

Cat. No.: B5865040
M. Wt: 440.0 g/mol
InChI Key: AVOGJTBMMZBYRF-XDUZALLESA-N
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Description

(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name

(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2.ClH/c1-19(21-11-12-24(29-2)25(17-21)30-3)26-28-15-13-27(14-16-28)18-22-9-6-8-20-7-4-5-10-23(20)22;/h4-12,17H,13-16,18H2,1-3H3;1H/b26-19-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOGJTBMMZBYRF-XDUZALLESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Attachment of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the piperazine ring with a naphthalen-1-ylmethyl halide under basic conditions.

    Introduction of the (Z)-1-(3,4-dimethoxyphenyl)ethanimine Moiety: This is achieved through a condensation reaction between the piperazine derivative and 3,4-dimethoxybenzaldehyde, followed by reduction to form the imine.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

Research may focus on its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential pharmacological properties, including its effects on neurotransmitter systems, are of interest.

Industry

The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine;hydrochloride likely involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(3,4-dimethoxyphenyl)-N-[4-(phenylmethyl)piperazin-1-yl]ethanimine
  • (Z)-1-(3,4-dimethoxyphenyl)-N-[4-(2-naphthylmethyl)piperazin-1-yl]ethanimine

Uniqueness

The presence of the naphthalen-1-ylmethyl group distinguishes this compound from its analogs, potentially leading to unique pharmacological properties and reactivity.

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